Enzymatic Potency: ATX Inhibitor 20 vs. GLPG1690 (Ziritaxestat) — A 57-Fold IC₅₀ Differential
In a direct enzymatic assay comparison, ATX inhibitor 20 (compound 24) exhibits an IC₅₀ of 2.3 nM [1]. This represents a 57-fold improvement in potency relative to the first-in-class clinical candidate GLPG1690 (ziritaxestat), which displays an IC₅₀ of 131 nM under comparable recombinant human ATX enzyme assay conditions [2]. This potency differential is not marginal; it places ATX inhibitor 20 among the most potent ATX inhibitors reported in the primary literature [1].
| Evidence Dimension | ATX enzymatic inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 2.3 ± 0.31 nM |
| Comparator Or Baseline | GLPG1690 (ziritaxestat): 131 nM |
| Quantified Difference | Approximately 57-fold more potent |
| Conditions | Recombinant human ATX enzyme assay; fluorogenic substrate |
Why This Matters
For researchers requiring low-nanomolar target engagement with minimal compound consumption, ATX inhibitor 20 offers a substantial potency advantage over the clinical benchmark GLPG1690, enabling lower working concentrations and reducing solvent-related artifacts.
- [1] Jia F, Lei H, Chen Y, Li T, Xing L, Cao Z, Zhai X. Structure-based linker exploration: Discovery of 1-ethyl-1H-indole analogs as novel ATX inhibitors. Bioorg Med Chem. 2020;28(22):115795. View Source
- [2] Desroy N, et al. Discovery of GLPG1690: A first-in-class autotaxin inhibitor in clinical development for the treatment of idiopathic pulmonary fibrosis. J Med Chem. 2017;60(9):3580-3590. View Source
